molecular formula C21H17ClN4O5 B11565372 (1E)-1-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11565372
M. Wt: 440.8 g/mol
InChI Key: HLKNSBFYTFERQX-OEAKJJBVSA-N
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Description

(1E)-1-(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}ETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dinitrophenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}ETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}ETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Properties

Molecular Formula

C21H17ClN4O5

Molecular Weight

440.8 g/mol

IUPAC Name

N-[(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C21H17ClN4O5/c1-14(23-24-20-11-8-18(25(27)28)12-21(20)26(29)30)16-4-9-19(10-5-16)31-13-15-2-6-17(22)7-3-15/h2-12,24H,13H2,1H3/b23-14+

InChI Key

HLKNSBFYTFERQX-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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